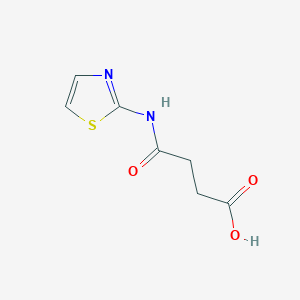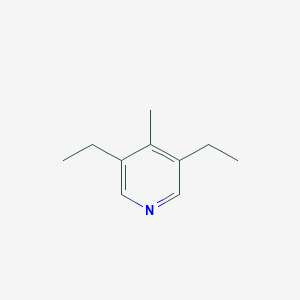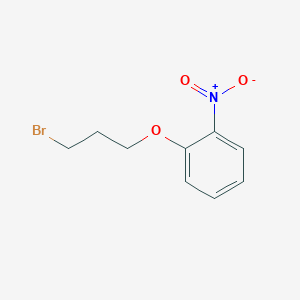
6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol
Vue d'ensemble
Description
CO-1408 is a mucoactive compound that has shown potential in modulating airway hyperreactivity and lung inflammation. It has been studied for its effects on conditions induced by passive cigarette smoke exposure, making it a promising candidate for the treatment of obstructive pulmonary diseases .
Analyse Des Réactions Chimiques
CO-1408 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
CO-1408 has been extensively studied for its potential applications in scientific research. In the field of medicine, it has been investigated for its ability to modulate airway hyperreactivity and lung inflammation induced by passive cigarette smoke exposure. This makes it a valuable candidate for the treatment of chronic bronchitis, asthma, and other obstructive pulmonary diseases . Additionally, CO-1408 may have applications in chemistry and biology, where it can be used as a research tool to study the mechanisms of airway inflammation and hyperreactivity.
Mécanisme D'action
The mechanism of action of CO-1408 involves its ability to modulate airway hyperreactivity and lung inflammation. It exerts its effects by targeting specific molecular pathways involved in the inflammatory response. For example, CO-1408 has been shown to inhibit the recruitment of proinflammatory cells and reduce histamine-induced contraction in lung tissues. This suggests that CO-1408 may interact with molecular targets such as histamine receptors and inflammatory mediators .
Comparaison Avec Des Composés Similaires
CO-1408 can be compared with other mucoactive compounds that have similar effects on airway hyperreactivity and lung inflammation. Some of these similar compounds include N-acetylcysteine, ambroxol, and bromhexine. While these compounds share similar therapeutic effects, CO-1408 is unique in its specific molecular targets and pathways involved in modulating airway inflammation. This uniqueness makes CO-1408 a valuable addition to the range of available mucoactive compounds .
Propriétés
IUPAC Name |
(1S,5R)-2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-11(2,14)9-4-3-8(5-6-12)10(13)7-9/h3,9-10,12-14H,4-7H2,1-2H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDYCFMYAPMHAC-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC=C(C(C1)O)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC=C([C@H](C1)O)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908186 | |
| Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103079-06-7, 127913-03-5 | |
| Record name | 1-Cyclohexene-1-ethanol, 6-hydroxy-4-(1-hydroxy-1-methylethyl)-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103079067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127913035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





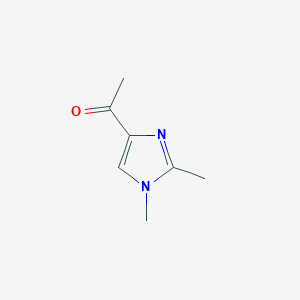
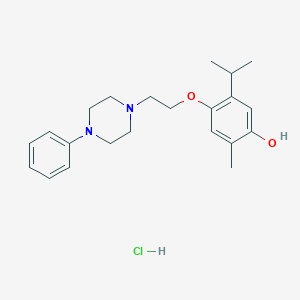
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
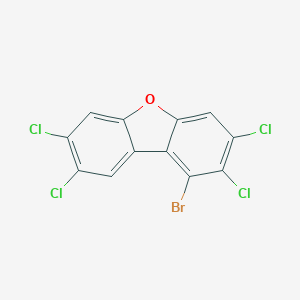
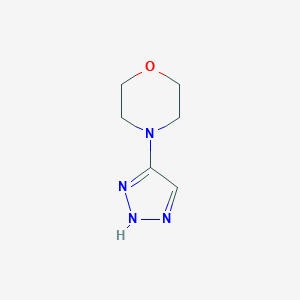
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
